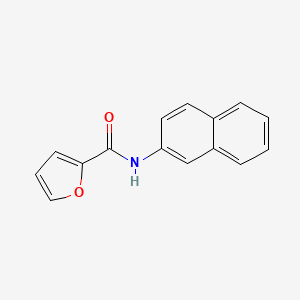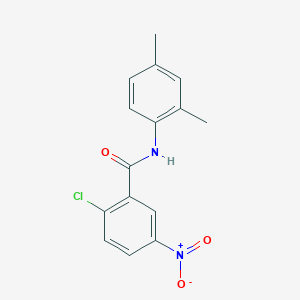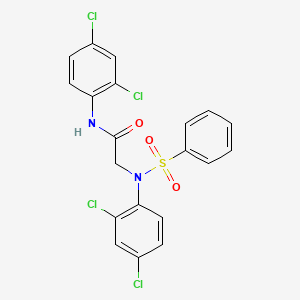![molecular formula C25H24N2OS B11543710 2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11543710.png)
2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,5-dimetil-3-(fenilsulfanyl)-1H-indol-2-il]-N-(4-metilfenil)acetamida es un compuesto orgánico complejo que pertenece a la familia de los derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y farmacológicas, lo que los convierte en sustancias significativas en la química medicinal .
Métodos De Preparación
La síntesis de 2-[1,5-dimetil-3-(fenilsulfanyl)-1H-indol-2-il]-N-(4-metilfenil)acetamida implica varios pasos. Un método común es la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con cetonas o aldehídos en condiciones ácidas . La reacción típicamente utiliza ácido metanosulfónico como catalizador y metanol como solvente. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Este compuesto experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrófila son comunes debido a la presencia del anillo de indol.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones utilizadas. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
2-[1,5-dimetil-3-(fenilsulfanyl)-1H-indol-2-il]-N-(4-metilfenil)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas.
Biología: Se ha estudiado por sus posibles propiedades antimicrobianas y antivirales.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas e inhibir su actividad, lo que lleva a la interrupción de vías biológicas esenciales. Por ejemplo, puede inhibir la enzima FtsZ, que es crucial para la división celular bacteriana . Esta inhibición puede conducir a la muerte de las células bacterianas, convirtiéndolo en un posible agente antibacteriano .
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados del indol como el ácido indol-3-acético y la 1-(4-metilfenil)sulfanyl]pirrolidina-2,5-diona . En comparación con estos compuestos, 2-[1,5-dimetil-3-(fenilsulfanyl)-1H-indol-2-il]-N-(4-metilfenil)acetamida tiene características estructurales únicas que contribuyen a sus actividades biológicas distintivas. Su grupo fenilsulfanyl, por ejemplo, mejora su capacidad para interactuar con objetivos moleculares específicos, lo que lo hace más efectivo en ciertas aplicaciones .
Propiedades
Fórmula molecular |
C25H24N2OS |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-(1,5-dimethyl-3-phenylsulfanylindol-2-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24N2OS/c1-17-9-12-19(13-10-17)26-24(28)16-23-25(29-20-7-5-4-6-8-20)21-15-18(2)11-14-22(21)27(23)3/h4-15H,16H2,1-3H3,(H,26,28) |
Clave InChI |
RUYKPOQTBBUVAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CC2=C(C3=C(N2C)C=CC(=C3)C)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11543627.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11543629.png)
![2-(4-nitrophenyl)-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide](/img/structure/B11543633.png)


![2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B11543664.png)
![4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11543666.png)
![3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11543673.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11543679.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11543680.png)
![2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11543683.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11543713.png)
![4-Chloro-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11543716.png)

